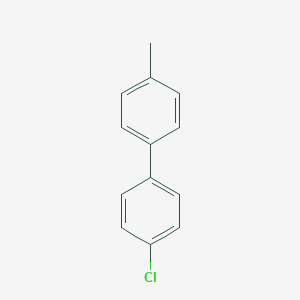

4-Chloro-4'-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKCUNCQZYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374000 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19482-11-2 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 4 Chloro 4 Methyl 1,1 Biphenyl

Development of Catalytic Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions.

Suzuki-Miyaura Coupling Strategies for Biphenyl (B1667301) Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgorganic-chemistry.org It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl, this can be achieved by coupling 4-chlorophenylboronic acid with 4-bromotoluene (B49008) or 4-iodotoluene (B166478). The reactivity of the aryl halide is dependent on the dissociation energy of the carbon-halogen bond, following the trend I > Br > Cl. rsc.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. yonedalabs.com The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biphenyl product, regenerating the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. For instance, using bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of less reactive aryl chlorides. libretexts.org A common system for this synthesis involves a Pd(OAc)₂ catalyst with a ligand like SPhos or XPhos, and a base such as K₂CO₃ in a toluene (B28343)/ethanol solvent mixture.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Ethanol | 80-90 | >80 | |

| Pd/Sphos | - | K₂CO₃ | Water-acetonitrile | 37 | - | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | - | Room Temp | - | organic-chemistry.org |

This table is for illustrative purposes and specific yields for this compound may vary based on precise reaction conditions.

Other Transition Metal-Catalyzed Coupling Approaches

While the Suzuki-Miyaura coupling is widely used, other transition metal-catalyzed reactions also provide effective routes to biphenyl derivatives.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. rsc.orgwikipedia.org It offers high functional group tolerance and allows for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org The synthesis of this compound via Negishi coupling would involve the reaction of a 4-chlorophenylzinc halide with 4-iodotoluene or vice versa. rsc.org

Stille Coupling: The Stille coupling utilizes organotin reagents and is particularly useful for the synthesis of unsymmetrically substituted biphenyls. libretexts.orgsmolecule.com However, the toxicity of organotin compounds is a significant drawback. libretexts.org Ultrasound-assisted Stille couplings have been shown to enhance reaction rates. smolecule.com

Functionalization Reactions of Biphenyl Precursors

Functionalization reactions allow for the modification of biphenyl scaffolds to introduce desired chemical properties.

Grignard Chemistry for Directed Functionalization

Grignard reagents, which are organomagnesium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. ontosight.ai A Grignard reagent can be prepared from this compound, although the reactivity of the chloro-substituent should be considered. A more common approach is to prepare the Grignard reagent from a more reactive halide, such as 4-bromo-4'-methyl-1,1'-biphenyl. This Grignard reagent can then react with various electrophiles. For example, reaction with formaldehyde (B43269) would yield (4'-chloro-[1,1'-biphenyl]-4-yl)methanol.

The preparation of a Grignard reagent from 4-chlorotoluene (B122035) involves reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aigoogle.com This organomagnesium compound can then be used in subsequent coupling reactions.

Reduction and Oxidation Reactions of Biphenyl Derivatives

The functional groups on the this compound molecule can undergo various reduction and oxidation reactions.

Oxidation: The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This would yield 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid. rsc.org

Reduction: The chlorine atom on the biphenyl ring can be removed through reduction reactions. Additionally, if a nitro group were present on the biphenyl scaffold, it could be reduced to an amino group.

Table 2: Example Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Potassium permanganate | 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid | Oxidation | rsc.org |

| 4'-Chloro-4-bromobiphenyl | 1. Mg, THF; 2. Formaldehyde | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | Grignard Reaction |

Phase-Transfer Catalysis in Biphenyl Etherification

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases, often an aqueous phase and an organic phase. fzgxjckxxb.com This method is particularly useful for etherification reactions. For instance, a hydroxylated biphenyl derivative can be reacted with an alkyl halide in a two-phase system with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt to facilitate the reaction. acs.orgresearchgate.net

While direct etherification of this compound is not a primary application, the principle is demonstrated in the etherification of related biphenyl structures. For example, the synthesis of 4,4'-bis(butanoxymethyl)-1,1'-biphenyl from 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) and 1-butanol (B46404) is significantly enhanced by a polymer-supported phase-transfer catalyst. acs.orgacs.org The catalyst, typically a quaternary ammonium salt, transports the hydroxide (B78521) or alkoxide ion from the aqueous phase to the organic phase to react with the organic substrate. researchgate.net This methodology offers advantages such as milder reaction conditions and increased reaction rates. researchgate.netbiomedres.us

Investigation of Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and kinetics of the reactions used to synthesize this compound is fundamental for optimizing reaction conditions and improving yields. The most common and versatile method for creating the C-C bond in such biphenyl structures is the Suzuki-Miyaura cross-coupling reaction. nih.gov

The formation of this compound via the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. rsc.orglibretexts.org The general pathway consists of three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. For the synthesis of this compound, this would typically involve the reaction of a palladium(0) catalyst with an aryl halide like 4-chlorobromobenzene or 4-iodotoluene. rsc.orglibretexts.org This step forms a Pd(II) intermediate species. libretexts.org

Transmetalation : The next step is transmetalation, where an organoboron compound, such as 4-methylphenylboronic acid or 4-chlorophenylboronic acid, transfers its organic group to the Pd(II) complex. libretexts.orgrsc.org This step requires the presence of a base to activate the boronic acid, forming a boronate species which then reacts with the Pd(II) complex. rsc.org This results in a new diorganopalladium(II) intermediate.

Reductive Elimination : The final step is reductive elimination, where the two organic groups (the 4-chlorophenyl and 4-methylphenyl moieties) are coupled together to form the final product, this compound. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orglibretexts.org

Different coupling partners can be used to achieve the target molecule. For instance, 4-chlorophenylboronic acid can be coupled with 4-bromotoluene or 4-iodotoluene.

Rate-Determining Step : In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. libretexts.org The reactivity of the aryl halide is a critical factor, with the C-X bond strength playing a major role. The general reactivity order is I > OTf > Br >> Cl. libretexts.org This means that aryl iodides and bromides are generally more reactive than aryl chlorides. For the synthesis of this compound, using an aryl chloride as the coupling partner would typically require more forcing conditions or highly active catalyst systems compared to using an aryl bromide or iodide. mdpi.comrsc.org However, in some systems, particularly those using N-heterocyclic carbene (NHC) ligands, transmetalation has been identified as the kinetically relevant step. nsf.gov

Intermediate Species : The catalytic cycle involves several key intermediate species. The primary intermediates are the Pd(II) species formed after oxidative addition (e.g., [Pd(Ar)(X)L₂]) and the diorganopalladium(II) complex formed after transmetalation (e.g., [Pd(Ar)(Ar')L₂]). libretexts.org Spectroscopic analyses and, in some cases, isolation have confirmed the existence of these intermediates, providing strong evidence for the proposed catalytic cycle. libretexts.org The stability and reactivity of these intermediates are influenced by the choice of ligands on the palladium catalyst.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being applied to the synthesis of biphenyl compounds to reduce environmental impact and improve cost-effectiveness. inovatus.es This involves developing eco-friendly reaction conditions and recyclable catalysts.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research has focused on replacing these with more sustainable alternatives.

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura coupling has been successfully performed in water, often with the aid of water-soluble ligands or phase-transfer catalysts to facilitate the reaction between the organic substrates and the aqueous-phase catalyst system. rsc.orgrsc.org

PEG-400 : Polyethylene glycol (PEG) has emerged as a promising green solvent. For example, a Pd(OAc)₂/DABCO catalytic system has been shown to be effective for Suzuki-Miyaura cross-coupling reactions in PEG-400. organic-chemistry.org This solvent is non-toxic, biodegradable, and allows for the potential recycling of the catalytic system. organic-chemistry.org

Bioremediation Approaches : While focused on the degradation of polychlorinated biphenyls (PCBs), a class of compounds to which this compound belongs, research into bioremediation highlights green approaches to managing these substances. ebsco.comfrontiersin.org Microbial degradation and phytoremediation, which uses plants to break down or accumulate pollutants, are being explored as environmentally friendly methods to remediate contaminated sites. frontiersin.org These natural processes, while not synthetic routes, underscore the environmental considerations associated with this class of compounds. frontiersin.orgmdpi.com

The high cost and scarcity of palladium make the recovery and reuse of the catalyst a key objective for sustainable synthesis. acs.org Several strategies have been developed to create recyclable catalytic systems for Suzuki-Miyaura couplings.

Supramolecular Catalysts : One approach involves designing water-soluble, supramolecular catalytic systems. For example, a palladium(II) complex can be non-covalently encapsulated within a modified cyclodextrin. rsc.org This makes the catalyst soluble in aqueous media, and after the reaction, the product can be separated by centrifugation, allowing the catalyst-containing solution to be recycled and reused multiple times. rsc.org

Heterogeneous Catalysts : Another strategy is to immobilize palladium nanoparticles on a solid support. For instance, palladium deposited on zeolite (Pd/H-MOR) has been used as an efficient heterogeneous catalyst for Suzuki coupling reactions in green solvents like water and ethanol. mdpi.com This catalyst can be easily separated from the reaction mixture by centrifugation and reused for up to ten cycles with only a slight decrease in activity. mdpi.com

Group-Assisted Purification (GAP) Catalysis : The metalla-GAP strategy utilizes ligands that allow for the simple separation and recycling of the homogeneous palladium catalyst. acs.org After the reaction, the product can be extracted with a non-polar solvent like hexane, leaving the active catalyst behind to be used in subsequent cycles. This method has shown excellent recyclability over multiple catalytic runs. acs.org

Chemical Reactivity, Transformation Pathways, and Organic Reaction Mechanisms of 4 Chloro 4 Methyl 1,1 Biphenyl

Exploration of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The biphenyl (B1667301) system's reactivity is influenced by the directing effects of the existing substituents.

Directing Effects : The methyl group (-CH₃) on one ring is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. The chloro group (-Cl) on the other ring is deactivating due to its inductive electron withdrawal but is also ortho, para-directing because of resonance electron donation. libretexts.org Electrophilic attack is generally faster on the methyl-substituted ring, which is more electron-rich. Attack is directed to the positions ortho and para to the existing groups. libretexts.orgyoutube.com

Mechanism : The general mechanism for EAS involves three steps:

Generation of a potent electrophile, often using a Lewis acid or protic acid catalyst. libretexts.orgbyjus.commasterorganicchemistry.com

The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com

A base removes a proton from the sp³-hybridized carbon, restoring the ring's aromaticity and yielding the final product. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For 4-Chloro-4'-methyl-1,1'-biphenyl, substitution is predicted to occur predominantly on the methyl-substituted ring at the positions ortho to the methyl group.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. Such reactions are typically challenging for aryl halides like this compound unless the ring is activated by strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. libretexts.org

Mechanism : The classical SₙAr mechanism is a two-step addition-elimination process. libretexts.orgnih.gov

The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgnih.gov

Given the lack of strong activating groups on this compound, SₙAr reactions require harsh conditions or alternative mechanisms. Recent research suggests that many SₙAr reactions may proceed through a concerted mechanism (cSₙAr) rather than a stepwise one, particularly when the Meisenheimer intermediate is not highly stabilized. nih.govnih.gov

| Reaction Type | Key Features | Reactivity of this compound | Predicted Major Product Site |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Requires an electrophile and often a catalyst. Proceeds via a carbocation intermediate (sigma complex). byjus.com | Reaction is favored. The methyl-substituted ring is activated. | Ortho to the methyl group (positions 3' and 5'). |

| Nucleophilic Aromatic Substitution | Requires a good leaving group and a strong nucleophile. Favored by electron-withdrawing groups. libretexts.org | Reaction is disfavored under standard conditions due to lack of activation. May proceed under harsh conditions or via alternative mechanisms. | Position 4 (replacement of -Cl). |

Radical Chemistry and Associated Mechanisms

Aryl radicals are highly reactive intermediates that can be generated from aryl halides and other precursors, enabling a variety of synthetic transformations. nih.gov

Decarboxylative cross-coupling has emerged as a powerful method for forming C-C bonds, using readily available carboxylic acids as starting materials. nih.gov These reactions often proceed through radical intermediates. In a hypothetical oxidative decarbonylative coupling involving a derivative of this compound, such as 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, an aryl radical would be generated and subsequently coupled with another aromatic partner. This approach is valued for being atom-economical. nih.gov

The chloro-substituent in this compound can serve as a precursor for the generation of an aryl radical. Modern methods, particularly those induced by light, have made the generation of aryl radicals more efficient and practical. nih.gov

Generation Methods : Aryl radicals can be generated from aryl halides via single-electron transfer (SET) processes, often facilitated by photoredox catalysts or transition metals. nih.gov Upon receiving an electron, the aryl halide can undergo dissociative electron transfer to release the halide anion and the corresponding aryl radical.

Reactivity : Once formed, the 4'-methyl-[1,1'-biphenyl]-4-yl radical is a versatile intermediate. It can participate in various reactions, including:

Hydrogen Atom Transfer (HAT) : Abstraction of a hydrogen atom from a donor molecule. nih.gov

Addition to π-systems : Addition to arenes or alkenes to form new C-C bonds.

Cross-Coupling Reactions : Coupling with other radical species or engaging in catalytic cycles.

Photoinduced methods for aryl radical generation have become a powerful strategy in organic synthesis, allowing for the formation of diverse carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

Photochemical and Photoredox Transformations

The interaction of this compound with light can initiate unique chemical transformations not readily accessible through thermal methods.

Direct irradiation of aryl chlorides with UV light can induce photoheterolysis or photo-homolysis of the carbon-chlorine bond.

Photolysis : In polar solvents, photolysis of chloroaromatics like 4-chloroaniline (B138754) has been shown to proceed via a triplet state to generate a triplet phenyl cation. acs.org This reactive species can then be trapped by nucleophiles. A similar pathway could be envisioned for this compound, leading to the formation of a biphenyl cation. Homolytic cleavage of the C-Cl bond would generate the aryl radical discussed in the previous section.

Photoisomerization : While the biphenyl core itself does not undergo significant photoisomerization, related stilbene-like molecules containing chloro-substituents have been studied. For instance, the trans→cis photoisomerization of halogen-substituted styrylnaphthalenes occurs from both the excited singlet and triplet states, with the twisting around the double bond being a key deactivation pathway. rsc.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the activation of stable molecules under exceptionally mild conditions. researchgate.netbeilstein-journals.org This strategy uses a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) with a substrate to generate radical intermediates. researchgate.net

Catalytic Cycle : A general photoredox cycle involves the excitation of a photocatalyst (PC) by visible light. The excited state PC* is a potent oxidant and reductant. It can reduce an aryl halide like this compound, leading to the formation of the 4'-methyl-[1,1'-biphenyl]-4-yl radical, which can then be used in subsequent bond-forming steps.

Applications : This methodology has been widely applied for the functionalization of arenes. mdpi.com For this compound, photoredox catalysis could be employed for:

C-H Functionalization : The generated aryl radical could be used to functionalize other C-H bonds.

Cross-Coupling Reactions : Coupling the aryl radical with various partners to introduce new functional groups at the 4-position.

Fluoroalkylation : Introducing fluorine-containing motifs, which is of significant interest in medicinal and materials chemistry. mdpi.com

| Transformation | Method | Key Intermediate | Potential Outcome |

|---|---|---|---|

| C-Cl Bond Cleavage | Direct UV Photolysis | Aryl Cation or Aryl Radical | Substitution or addition products. |

| Radical Generation | Visible Light Photoredox Catalysis | 4'-methyl-[1,1'-biphenyl]-4-yl radical | Cross-coupling, C-H functionalization, addition reactions. nih.govnih.gov |

Understanding Excited State Reactivity and Quenching Mechanisms

The excited state reactivity of biphenyl derivatives is often dictated by the nature and position of their substituents, which influence the electronic distribution and geometry of the molecule in its excited state. For this compound, the presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on opposite rings of the biphenyl system gives it a push-pull character. This characteristic can lead to significant changes in the molecule's electronic structure upon photoexcitation, often resulting in an intramolecular charge transfer (ICT) from the methyl-substituted ring to the chloro-substituted ring.

The excited state dynamics of such push-pull biphenyl systems are sensitive to the surrounding solvent environment. In polar solvents, the twisted intramolecular charge transfer (TICT) state can be stabilized, where the two phenyl rings twist relative to each other. This twisting motion from a locally excited (LE) state to a charge-transfer state is a key deactivation pathway for the excited molecule.

Quenching of the excited state of this compound can occur through several mechanisms, including collisional quenching, energy transfer, and electron transfer. The presence of the chlorine atom, a heavy atom, can also promote intersystem crossing (ISC) from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. This can influence the fluorescence quantum yield and the photochemical reactivity of the compound.

Table 1: Postulated Excited State Deactivation Pathways for this compound

| Deactivation Pathway | Description | Influencing Factors |

| Fluorescence | Radiative decay from the first excited singlet state (S1) to the ground state (S0). | Molecular rigidity, solvent polarity. |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state (e.g., S1 to T1). | Presence of the heavy chlorine atom. |

| Internal Conversion (IC) | Non-radiative decay between states of the same multiplicity (e.g., S1 to S0). | Vibrational modes of the molecule. |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the methyl-substituted ring to the chloro-substituted ring upon excitation. | Push-pull nature of the substituents. |

| Twisted Intramolecular Charge Transfer (TICT) | Formation of a twisted, charge-separated state, often stabilized by polar solvents. | Solvent polarity, viscosity. |

Oxidative Transformations of Alkyl and Halogen Substituents

The oxidative transformation of this compound can occur at both the methyl and chloro substituents, as well as the aromatic rings, often mediated by enzymatic systems in biological contexts or by chemical oxidants.

The methyl group is susceptible to oxidation, which can proceed in a stepwise manner to form a benzyl (B1604629) alcohol, then an aldehyde, and finally a carboxylic acid. This transformation is a common metabolic pathway for alkylated aromatic compounds. For instance, the oxidation of the methyl side chain of toluene (B28343) is a well-studied process that serves as a model for the oxidation of the methyl group in this compound.

The chlorine substituent on the biphenyl ring is generally more resistant to direct oxidation. However, the aromatic ring itself can be oxidized, typically through hydroxylation, to form phenolic metabolites. The presence of the chlorine atom can influence the position of this hydroxylation. In the context of polychlorinated biphenyls (PCBs), oxidative metabolism catalyzed by enzymes like cytochrome P450 can lead to the formation of hydroxylated PCBs. nih.gov These hydroxylated metabolites can undergo further oxidation to form quinones, which are reactive electrophilic species. acs.orgnih.gov

Table 2: Potential Oxidative Transformation Products of this compound

| Initial Reactant | Oxidative Transformation | Potential Product(s) |

| This compound | Methyl group oxidation | 4-Chloro-4'-(hydroxymethyl)-1,1'-biphenyl |

| 4-Chloro-4'-(hydroxymethyl)-1,1'-biphenyl | Further methyl group oxidation | 4-Chloro-4'-formyl-1,1'-biphenyl |

| 4-Chloro-4'-formyl-1,1'-biphenyl | Further methyl group oxidation | 4'-Chloro-1,1'-biphenyl-4-carboxylic acid |

| This compound | Aromatic ring hydroxylation | Hydroxylated derivatives of this compound |

| Hydroxylated derivatives | Further oxidation | Quinone derivatives |

Computational Chemistry and Theoretical Studies on 4 Chloro 4 Methyl 1,1 Biphenyl

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations offer profound insights into the electronic structure and reactivity of molecules. For 4-chloro-4'-methyl-1,1'-biphenyl, these computational methods are instrumental in understanding its fundamental properties at the atomic level.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying substituted biphenyls. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means to predict molecular geometries, electronic properties, and reactivity.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimized molecular structure. researchgate.net These calculations help in understanding the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating methyl group, which influences the electron density distribution across the biphenyl (B1667301) system.

The reactivity of the molecule can be analyzed through various DFT-derived descriptors. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons in chemical reactions. researchgate.netresearchgate.net

HOMO-LUMO Gap and Molecular Orbital Interactions

The spatial distribution of the HOMO and LUMO provides further details about the reactive sites of the molecule. For biphenyl systems, these orbitals are typically delocalized over the aromatic rings. The precise distribution in this compound would indicate how the chloro and methyl substituents direct electrophilic or nucleophilic attacks. Quantum chemical calculations can map these orbitals, offering a visual representation of the molecule's electronic structure. rsc.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and dynamic behavior of this compound are crucial for its interactions and properties. Molecular dynamics simulations and conformational analysis provide a detailed picture of these aspects.

Torsional Dynamics and Dihedral Angle Investigations

The most significant conformational flexibility in biphenyl derivatives arises from the rotation around the central carbon-carbon single bond connecting the two phenyl rings. This rotation is described by the dihedral angle. The torsional dynamics, or the twisting motion around this bond, are a key area of investigation. aps.org

For substituted biphenyls, the barrier to this internal rotation is influenced by the nature and position of the substituents. rsc.org In this compound, the chlorine and methyl groups at the para-positions have a relatively modest steric effect compared to ortho-substituents. nih.gov However, they still influence the potential energy surface of the torsional motion. Computational studies can calculate the energy profile as a function of the dihedral angle, revealing the most stable conformations and the energy barriers between them. aps.org

Influence of Substituents on Molecular Conformations

The substituents on the biphenyl rings play a critical role in determining the molecule's preferred conformation. The interplay of steric and electronic effects dictates the equilibrium dihedral angle. For unsubstituted biphenyl, the gas-phase equilibrium dihedral angle is around 44 degrees. colostate.edu

| Substitution Pattern | Calculated Torsional Angle (degrees) |

|---|---|

| Small ortho-substituents (H, F, O) | 37-45 nih.gov |

| 2-methyl substitution | 54-65 nih.gov |

| 2,2'-dimethyl substitution | 78-87 nih.gov |

Theoretical Spectroscopy and Vibrational Analysis

Computational methods can predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and for understanding the molecule's vibrational modes.

Theoretical vibrational analysis for this compound, typically performed using DFT, involves calculating the frequencies and intensities of the normal modes of vibration. tandfonline.com These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and to assign specific spectral bands to particular vibrational motions of the atoms.

This analysis provides a detailed picture of the molecule's dynamics, identifying characteristic frequencies for the C-Cl stretching, C-H stretching and bending modes of the phenyl rings, the methyl group vibrations, and the inter-ring C-C stretching and torsional modes. By examining how these vibrational frequencies are affected by the chloro and methyl substituents, a deeper understanding of the structure-property relationships in this class of compounds can be achieved.

Prediction and Assignment of IR and Raman Spectra

The prediction and assignment of Infrared (IR) and Raman spectra for aromatic compounds like this compound are routinely performed using quantum chemical calculations, most notably Density Functional Theory (DFT). These methods can accurately compute the vibrational frequencies and intensities, which correspond to the peaks in experimental spectra.

Theoretical calculations for similar molecules, such as various substituted biphenyls and chloromethyl-substituted benzenes, have been successfully carried out using DFT methods like B3LYP with basis sets such as 6-31G* or higher. latamjpharm.orgresearchgate.net For instance, a study on 4-chloro-2-methyl benzonitrile (B105546) utilized DFT calculations to assign the vibrational modes observed in its FT-IR and FT-Raman spectra. archive.org The assignments are made by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode.

Based on studies of analogous compounds, the predicted IR and Raman spectra of this compound would exhibit characteristic bands for the biphenyl core, the C-Cl stretching vibration, and the methyl group vibrations. The C-Cl stretching vibration in chloro-substituted benzenes typically appears in the low-wavenumber region of the spectrum. researchgate.net The methyl group would show symmetric and asymmetric stretching and bending modes. The biphenyl structure itself gives rise to a number of characteristic ring stretching and deformation modes.

Table 1: Predicted Characteristic Vibrational Modes for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Type of Spectroscopy |

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretching (methyl) | 3000 - 2850 | IR, Raman |

| C=C stretching (aromatic) | 1600 - 1400 | IR, Raman |

| C-H in-plane bending | 1300 - 1000 | IR, Raman |

| C-Cl stretching | 800 - 600 | IR, Raman |

| C-H out-of-plane bending | 900 - 675 | IR |

Note: This table is a representation of expected values based on literature for similar compounds and not from a direct computational study on this compound.

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the correlation of theoretical predictions with experimental data. Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. core.ac.uk To improve the agreement, a scaling factor is typically applied to the calculated frequencies.

For substituted biphenyls, studies have shown that DFT calculations can produce vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. mdpi.com For example, the study of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes demonstrated a strong correlation between their experimental and DFT-calculated vibrational spectra. mdpi.com The comparison allows for a confident assignment of the observed spectral bands to specific molecular vibrations.

While no specific study correlating the theoretical and experimental spectra of this compound is available, the well-established success of these methods on a wide range of similar molecules provides a high degree of confidence that a similar correlation would be achieved for this compound. Experimental IR spectra for the parent compounds, 4-chlorobiphenyl (B17849) and 4-methylbiphenyl, are available in the NIST WebBook and could serve as a baseline for comparison in future studies. nist.govnist.gov

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Principles (applied to biphenyl analogues)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or other properties. For biphenyl analogues, QSAR has been instrumental in designing new molecules with desired functionalities, such as therapeutic agents or materials with specific properties. These studies often employ ligand-based design principles where the focus is on the properties of the molecules themselves, rather than their interaction with a specific biological target.

Molecular Shape Analysis (MSA) in Conformational Exploration

Molecular Shape Analysis (MSA) is a key component of 3D-QSAR that focuses on the three-dimensional shape of molecules. acs.org It is used to explore the different conformations a molecule can adopt and to identify the conformation that is most likely responsible for its biological activity. acs.org

In the context of biphenyl analogues, MSA has been applied to understand the conformational requirements for various biological activities. For example, in a study on tebuquine (B1682963) analogues, which are biphenyl derivatives with antimalarial activity, MSA was used to explore the rate-limiting conformational state. acs.org The analysis helps in identifying the optimal shape and steric properties of the molecule that lead to enhanced activity. The results of such analyses can guide the design of new analogues with improved efficacy by suggesting modifications that would lead to a more favorable molecular shape.

Table 2: Key Findings from Molecular Shape Analysis of Biphenyl Analogues

| Study Focus | Key Findings from MSA | Reference |

| Antimalarial Tebuquine Analogues | Identified the bioactive conformation and highlighted the importance of molecular shape for activity. | acs.org |

| Anti-inflammatory Flurbiprofen Analogues | Showed that shape descriptors are crucial in governing the anti-inflammatory activity. | researchgate.net |

Molecular Field Analysis (MFA) for Interaction Profiling

Molecular Field Analysis (MFA), often used in Comparative Molecular Field Analysis (CoMFA), is another powerful 3D-QSAR technique. nih.gov It involves placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields around them. These fields represent how the molecules would interact with a hypothetical receptor. nih.gov

For biphenyl analogues, MFA has been widely used to build predictive QSAR models. nih.govnih.gov These models can identify the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. For instance, a CoMFA study on polyhalogenated biphenyls helped in understanding their binding to the Ah receptor. nih.gov Similarly, MFA studies on biphenyl amide derivatives as p38α MAP kinase inhibitors have provided insights into the steric and electrostatic requirements for potent inhibition. nih.gov The contour maps generated from MFA studies provide a visual guide for medicinal chemists to design new compounds with enhanced activity by modifying the structure to better fit the desired interaction profile.

Table 3: Applications of Molecular Field Analysis in Biphenyl Analogue Studies

| Compound Class | Target/Activity | Key Insights from MFA | Reference |

| Polyhalogenated Biphenyls | Ah Receptor Binding | Identified steric and electrostatic fields crucial for receptor binding. | nih.gov |

| Biphenyl Amide Derivatives | p38α MAP Kinase Inhibition | Revealed favorable steric and electrostatic interaction regions for inhibitors. | nih.gov |

| Biphenyl Analogues | Aromatase Inhibition | Provided 3D-QSAR plots guiding the design of more potent inhibitors. | nih.govtandfonline.com |

Environmental Degradation, Biotransformation, and Remediation Research of Halogenated Biphenyls

Abiotic Degradation Mechanisms in Environmental Media

In addition to microbial action, halogenated biphenyls can be degraded through abiotic processes, which are non-biological chemical and physical reactions. These processes are particularly relevant in environments where microbial activity may be limited.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants in aqueous environments. researchgate.netunt.edu For chlorinated biphenyls, photolysis can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species such as hydroxyl radicals.

The kinetics of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic substances), and the chemical structure of the biphenyl (B1667301) congener. The rate of photolysis generally increases with decreasing chlorination.

The primary products of the photodegradation of chlorinated biphenyls in aqueous systems are often hydroxylated derivatives. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can also occur. The complete mineralization of the compound to carbon dioxide and water is a slower process.

In soil and sediment, the chemical transformation of halogenated biphenyls is influenced by the physicochemical properties of the medium, such as pH, redox potential, and the presence of reactive minerals and organic matter. nsf.govwho.int

Reductive dechlorination is a key transformation process in anaerobic soil and sediment environments. ohsu.edudtic.mil This can be mediated by reduced iron species and other naturally occurring reductants. The rate of reductive dechlorination is often dependent on the position of the chlorine atoms on the biphenyl rings.

Oxidative degradation can occur in the presence of strong oxidizing agents, which can be naturally present or introduced as part of a remediation strategy. tandfonline.com Clay minerals in soil can also catalyze the abiotic degradation of chlorinated solvents. tandfonline.com The strong adsorption of highly chlorinated biphenyls to soil organic matter and clay particles can reduce their bioavailability and mobility, but also their accessibility for degradation. who.int

Environmental Fate Modeling and Predictive Biodegradation Frameworks

The environmental fate of halogenated biphenyls, including 4-Chloro-4'-methyl-1,1'-biphenyl, is a complex interplay of physical, chemical, and biological processes. Due to the vast number of congeners and the difficulty in conducting experimental studies for each, environmental fate modeling and predictive biodegradation frameworks have become indispensable tools for assessing their persistence, bioaccumulation, and potential for degradation. These models integrate data on chemical properties with environmental parameters to forecast the distribution and transformation of these compounds in various environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive frameworks for halogenated biphenyls. kg.ac.rs These models establish mathematical relationships between the molecular structure of a compound and its environmental behavior, such as its susceptibility to biodegradation. kg.ac.rsoup.com For polychlorinated biphenyls (PCBs) and related compounds, QSAR models have been developed to predict various endpoints, including their binding affinity to the aryl hydrocarbon receptor (AhR), which is a key event in their toxicity, and their rates of degradation by microorganisms. kg.ac.rs

A significant challenge in modeling the environmental fate of halogenated biphenyls is the complexity of microbial degradation processes. uth.gr The rate and extent of biodegradation are highly dependent on the number and position of halogen substituents on the biphenyl rings. clu-in.org Generally, less chlorinated congeners are more amenable to aerobic degradation, while highly chlorinated congeners may require anaerobic reductive dechlorination as an initial step. uth.gr

Predictive models often incorporate quantum chemical descriptors, such as frontier molecular orbital energies and core-core repulsion energies, to estimate the reactivity of different congeners. nih.gov For instance, studies on hydroxylated PCBs have shown that higher heat of formation (ΔHf) and the sum of the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) correlate with increased degradation rates by fungal laccases. nih.gov

The following table provides an overview of key parameters often used in QSAR models for predicting the biodegradation of chlorinated biphenyls, which can be conceptually applied to understand the potential fate of this compound.

Table 1: Key Descriptor Categories in QSAR Models for Halogenated Biphenyl Biodegradation

| Descriptor Category | Description | Relevance to Biodegradation |

| Electronic Descriptors | Describe the distribution of electrons in a molecule (e.g., HOMO/LUMO energies, atomic charges). | Influence the susceptibility of the biphenyl rings to electrophilic or nucleophilic attack by microbial enzymes. |

| Topological Descriptors | Describe the connectivity and branching of atoms in a molecule. | Relate to the overall size and shape of the molecule, which can affect its ability to bind to the active sites of degradative enzymes. |

| Steric Descriptors | Describe the three-dimensional arrangement of atoms in a molecule (e.g., van der Waals volume). | Hindrance from bulky substituents can prevent the optimal orientation of the molecule for enzymatic attack. |

| Hydrophobicity Descriptors | Describe the tendency of a molecule to partition between an organic solvent and water (e.g., log Kow). | Affects the bioavailability of the compound to microorganisms in aqueous environments. |

While specific experimental data on the environmental fate modeling of this compound is limited, the presence of a single chlorine atom and a methyl group suggests a moderate level of persistence. The methyl group may slightly increase its biodegradability compared to more highly chlorinated biphenyls. Predictive frameworks, by considering the structural features of this compound, can provide valuable estimates of its environmental half-life and potential for bioaccumulation. For example, a QSAR model for predicting the half-life of PCBs in humans identified the sum of atomic charges on chlorine atoms and meta-positioned carbon atoms as key descriptors. scielo.org.co

It is important to note that the predictions from these models are estimations and should be supported by experimental data whenever possible. The complexity of environmental systems, with their diverse microbial communities and variable conditions, can lead to deviations from model predictions. uth.gr Nevertheless, environmental fate modeling and predictive biodegradation frameworks are crucial for prioritizing research efforts and for the risk assessment of halogenated biphenyls like this compound. clu-in.org

Advanced Analytical Methodologies for the Characterization and Detection of 4 Chloro 4 Methyl 1,1 Biphenyl and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of 4-chloro-4'-methyl-1,1'-biphenyl is determined using X-ray crystallography. This powerful analytical technique provides detailed insights into the molecular geometry, conformation, and the nature of intermolecular forces that govern the solid-state packing of the compound.

Determination of Crystal Structures

The fundamental structure of this compound consists of two phenyl rings linked by a single C-C bond. The planarity of this biphenyl (B1667301) system is notably disrupted by the presence of the chloro and methyl substituents at the 4 and 4' positions, respectively. Steric hindrance between these groups induces a significant torsional angle (dihedral angle) between the planes of the two aromatic rings. For this compound, this angle is predicted to be approximately 44°. This non-planar conformation is a critical feature, influencing the compound's physical properties such as its melting point, solubility, and its ability to pack efficiently in a crystal lattice.

Table 1: Predicted Structural Parameter for this compound

| Parameter | Predicted Value | Significance |

| Torsional Angle (Dihedral Angle) | ~ 44° | Indicates a non-planar molecular conformation due to steric hindrance between the chloro and methyl groups. This impacts the compound's packing in the solid state and its overall physical properties. |

Note: This data is based on computational predictions as a specific experimental crystal structure from X-ray diffraction was not found in the searched sources.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions. These forces dictate the packing of the molecules within the crystal lattice. The primary interactions expected for this compound include van der Waals forces, hydrophobic interactions, and potentially weak halogen bonding.

The chlorine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org In the case of chlorine, these interactions are typically weaker but can still play a significant role in directing the crystal packing. The chlorine atom possesses a region of positive electrostatic potential (a σ-hole) on the side opposite to the C-Cl covalent bond, which can interact with electron-rich regions of neighboring molecules, such as the π-system of a phenyl ring. acs.orgacs.org

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Hydrophobic Interactions: The nonpolar biphenyl rings and the methyl group contribute to hydrophobic interactions, driving the molecules to pack in a way that minimizes contact with more polar environments.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

Studies on related chlorinated aromatic compounds have demonstrated the importance of both Cl···Cl and C-H···Cl interactions in the formation of their supramolecular assemblies in the solid state. ias.ac.in

Table 2: Likely Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Potential Role in Crystal Packing |

| Halogen Bonding (C-Cl···π) | The electrophilic region of the chlorine atom interacts with the electron-rich π-system of a neighboring phenyl ring. acs.orgacs.org | Directional interaction that can influence the orientation of molecules and contribute to the overall packing motif. |

| Van der Waals Forces | General attractive forces between the electron clouds of adjacent molecules. | Contribute significantly to the overall lattice energy and stability of the crystal. |

| Hydrophobic Interactions | Tendency of the nonpolar regions of the molecule to aggregate. | Drives the packing of the aromatic rings and methyl groups to minimize unfavorable interactions. |

| C-H···π Interactions | Hydrogen atoms bonded to the phenyl rings interacting with the π-electron cloud of an adjacent ring. | Provides additional stabilization to the crystal lattice. |

Exploration of 4 Chloro 4 Methyl 1,1 Biphenyl in Materials Science and Specialized Chemical Synthesis Research

Role as a Synthetic Intermediate in Complex Organic Synthesis

4-Chloro-4'-methyl-1,1'-biphenyl serves as a crucial starting material or intermediate in the synthesis of more complex molecules, leveraging the reactivity of its chloro and methyl substituents.

The structural framework of this compound is a valuable precursor for the development of advanced pharmaceutical scaffolds. The presence of the chlorine atom and the methyl group at the 4 and 4' positions, respectively, allows for selective functionalization, enabling the construction of intricate molecular architectures. nih.gov For instance, the biphenyl (B1667301) moiety is a key component in a variety of medicinally active compounds. rsc.org The synthesis of complex therapeutic agents often involves the strategic modification of such biphenyl intermediates. nih.gov

Research has demonstrated the use of related biphenyl structures in the synthesis of orally active metabotropic glutamate (B1630785) receptor subtype-2 (mGluR2) positive allosteric modulators (PAMs). nih.gov These modulators are investigated for their potential in treating conditions like cocaine dependence. nih.gov The synthesis of these complex molecules often begins with functionalized biphenyls, where one ring can be modified to anchor the molecule to a receptor, and the other can be altered to fine-tune its pharmacological properties. nih.gov

| Precursor Application | Therapeutic Target/Area |

| Biphenyl Scaffolds | Metabotropic Glutamate Receptors (mGluRs) |

| Functionalized Biphenyls | Antihypertensive Agents |

| Chloro-substituted Biphenyls | Anticancer Drug Synthesis |

This table illustrates the application of biphenyl precursors in the development of various pharmaceutical agents.

In the realm of agrochemicals, biphenyl derivatives are essential for creating effective crop protection agents. researchgate.net The fungicide Boscalid, for example, contains a biphenyl core structure, and its synthesis relies on key intermediates like 4'-chloro-2-nitrobiphenyl (B3055000). researchgate.net The synthesis of such agrochemicals often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl framework. researchgate.net

Furthermore, this compound and its derivatives are utilized in the production of specialty chemicals. rsc.org These can include dyes and other materials where the rigid, conjugated biphenyl structure imparts desirable electronic or photophysical properties. rsc.org The chloromethylation of biphenyls is a key reaction to produce intermediates that can be further transformed into a wide array of fine chemicals. rsc.org

Integration into Polymeric and Advanced Functional Materials

The unique properties of the this compound structure make it a valuable component in the field of materials science, particularly in the development of polymers and other advanced functional materials.

The incorporation of biphenyl units into polymer matrices can significantly enhance their physical and thermal properties. For example, the rigid nature of the biphenyl structure can increase the thermal stability and mechanical strength of polymers. Research has shown that incorporating compounds like (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol into polystyrene composites can lead to improved impact resistance and thermal properties.

This compound and its derivatives are used as building blocks in the synthesis of novel polymeric materials. Its rigid structure makes it a suitable component for liquid crystal polymers and organic light-emitting diodes (OLEDs). Derivatives of this compound can be incorporated into formulations to improve the efficiency and performance of these technologies. High-purity versions of related biphenyls, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), are used to synthesize liquid crystal compounds and polymers. google.com Furthermore, the electronic properties of this compound make it a candidate for use in organic semiconductors, which are crucial for developing flexible electronics.

| Polymer Application | Resulting Property Enhancement |

| Polystyrene Composites | Improved Impact Resistance and Thermal Stability |

| Liquid Crystal Displays (LCDs) | Enhanced Performance and Efficiency |

| Organic Light-Emitting Diodes (OLEDs) | Improved Performance and Efficiency |

| Organic Semiconductors | Suitability for Flexible Electronics |

This table highlights the impact of incorporating this compound and its derivatives into various polymeric materials.

Research on Ligand Design and Catalysis involving Biphenyl Moieties

The biphenyl scaffold is a cornerstone in the design of ligands for various catalytic reactions. The steric and electronic properties of substituted biphenyls can be finely tuned to create highly effective and selective catalysts.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid, is a common method for synthesizing biphenyls like this compound. This reaction itself often utilizes phosphine (B1218219) ligands based on a biphenyl backbone to facilitate the catalytic cycle. rsc.org The development of new and more efficient ligands is an active area of research, with a focus on improving reaction yields and conditions. researchgate.net For instance, the synthesis of the agrochemical intermediate 4'-chloro-2-nitrobiphenyl has been achieved on a large scale using a palladium-catalyzed Suzuki-Miyaura cross-coupling employing a specific 2-aryl-substituted indenyl phosphine ligand. researchgate.net

Furthermore, phase-transfer catalysis is another area where biphenyl derivatives play a role. The etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl can be enhanced by the use of quaternary ammonium (B1175870) salts as phase-transfer catalysts. acs.orgacs.org This highlights the utility of the biphenyl structure in facilitating reactions in multiphase systems. acs.orgacs.org

Q & A

Basic Research Questions

Synthesis Optimization Q: What methods are effective for synthesizing 4-Chloro-4'-methyl-1,1'-biphenyl, and how can reaction yields be optimized? A: The compound is typically synthesized via cross-coupling reactions. A Pd-catalyzed Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-methylbromobenzene is a robust approach. Key parameters include:

- Catalyst system: Use Pd(OAc)₂ (0.5–2 mol%) with ligands like SPhos or XPhos to enhance efficiency .

- Solvent/base: A toluene/ethanol (3:1) mixture with K₂CO₃ as the base at 80–90°C for 12–24 hours achieves >80% yield.

- Purification: Flash chromatography with hexane/ethyl acetate (20:1) resolves unreacted precursors .

Structural Characterization Q: How should researchers validate the molecular structure of this compound? A: Combine spectroscopic and crystallographic techniques:

- NMR: Expect aromatic protons in δ 7.0–7.6 ppm (¹H NMR), with distinct signals for Cl and CH₃ groups. For example, the methyl group appears as a singlet at δ 2.35 ppm .

- X-ray diffraction: Crystallize the compound in ethyl acetate/hexane. Use SHELXL for refinement, focusing on biphenyl torsional angles (typically 30–45°) and Cl···H interactions (<3.0 Å) .

Advanced Research Questions

Mechanistic Studies in Catalysis Q: How does the chlorine substituent influence reactivity in palladium-catalyzed cross-couplings? A: The electron-withdrawing Cl group activates the aryl halide for oxidative addition but may slow transmetallation. Comparative studies with non-chlorinated analogs show:

- Kinetic analysis: Lower activation energy (ΔG‡) for Cl-substituted substrates (≈15 kJ/mol reduction) due to enhanced electrophilicity.

- DFT modeling: The Cl group stabilizes Pd-aryl intermediates via σ-hole interactions, confirmed by NBO charge analysis .

Biological Activity Profiling Q: What experimental strategies can assess the compound’s potential as a DNA gyrase inhibitor? A: Use enzyme inhibition assays and molecular docking:

- Enzyme assays: Monitor supercoiling activity of E. coli DNA gyrase via agarose gel electrophoresis. IC₅₀ values <10 µM suggest strong inhibition .

- Docking simulations: The biphenyl scaffold aligns with the gyrase ATP-binding pocket (PDB: 1KZN), with Cl and CH₃ groups forming van der Waals contacts with Val120 and Met121 residues .

Environmental Analysis Q: How can trace amounts of this compound be quantified in environmental matrices? A: Employ GC-MS or HPLC with the following protocols:

- Sample prep: Solid-phase extraction (C18 cartridges) for water samples; Soxhlet extraction (hexane/acetone) for soil.

- GC-MS conditions: DB-5 column (30 m × 0.25 mm), splitless injection, EI mode (70 eV). Quantify via m/z 188 (M⁺) and 153 (base peak) .

- Calibration: Use 4-Chlorobiphenyl as an internal standard (retention time: 12.3 min in hexane/octane) .

Data Contradiction Resolution

Conflicting Crystallographic Data Q: How to resolve discrepancies in reported crystal structures of halogenated biphenyls? A: Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.